molecular formula C22H17NO3 B14764663 3-(3-phenylmethoxyphenyl)-1H-indole-2-carboxylic acid

3-(3-phenylmethoxyphenyl)-1H-indole-2-carboxylic acid

Cat. No.: B14764663
M. Wt: 343.4 g/mol
InChI Key: WFARYZNGGCHILS-UHFFFAOYSA-N
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Description

3-(3-phenylmethoxyphenyl)-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a phenylmethoxy group attached to the phenyl ring, which is further connected to an indole core with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenylmethoxyphenyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via a nucleophilic substitution reaction where a phenol derivative reacts with a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenylmethoxyphenyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the phenylmethoxy group or the indole core can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-(3-phenylmethoxyphenyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-phenylmethoxyphenyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxyphenyl)-1H-indole-2-carboxylic acid
  • 3-(3-phenylphenyl)-1H-indole-2-carboxylic acid
  • 3-(3-phenylmethoxyphenyl)-1H-indole-2-carboxamide

Uniqueness

3-(3-phenylmethoxyphenyl)-1H-indole-2-carboxylic acid is unique due to the presence of the phenylmethoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

3-(3-phenylmethoxyphenyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C22H17NO3/c24-22(25)21-20(18-11-4-5-12-19(18)23-21)16-9-6-10-17(13-16)26-14-15-7-2-1-3-8-15/h1-13,23H,14H2,(H,24,25)

InChI Key

WFARYZNGGCHILS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(NC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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